

Application Notes and Protocols for Oligonucleotide Labeling with TAMRA-PEG3-Me-Tet

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Compound of Interest

Compound Name: TAMRA-PEG3-Me-Tet

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Introduction

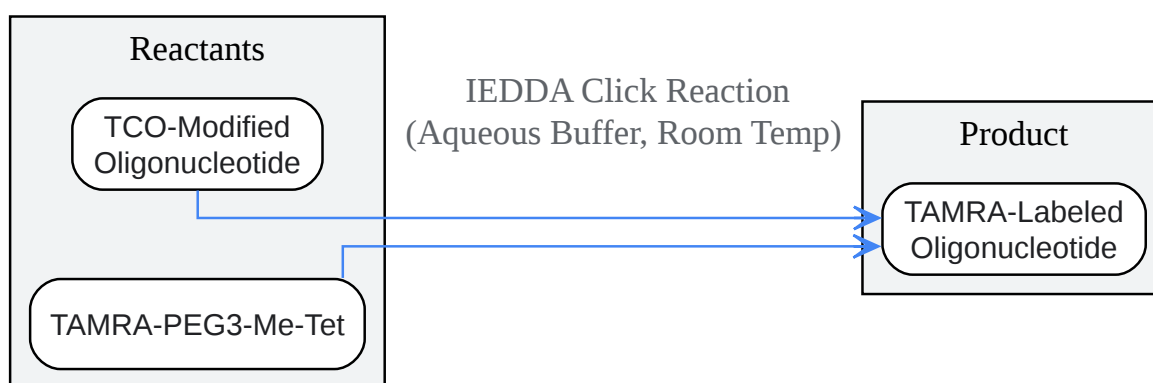
The precise and efficient labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic agents. The inverse electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its rapid kinetics, high specificity, and biocompatibility. This application note provides a detailed protocol for the labeling of trans-cyclooctene (TCO)-modified oligonucleotides with a TAMRA-PEG3-methyltetrazine (**TAMRA-PEG3-Me-Tet**) probe.

Carboxytetramethylrhodamine (TAMRA) is a widely used fluorophore with an absorbance maximum of approximately 565 nm and an emission maximum of around 580 nm. The incorporation of a polyethylene glycol (PEG) linker, in this case a PEG3 linker, enhances the solubility of the labeling reagent and reduces steric hindrance, often leading to improved reaction efficiency. The methyltetrazine moiety is a highly reactive diene that rapidly and specifically reacts with the TCO dienophile attached to the oligonucleotide.

This bioorthogonal labeling strategy is particularly valuable for applications requiring high sensitivity and specificity, such as fluorescence resonance energy transfer (FRET) probes, real-time PCR assays, and the development of targeted oligonucleotide therapeutics.^{[1][2][3][4][5]}

Principle of the Reaction

The labeling reaction is based on the IEDDA cycloaddition between the methyltetrazine group of the **TAMRA-PEG3-Me-Tet** reagent and the trans-cyclooctene (TCO) group previously incorporated into the oligonucleotide. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions without the need for a catalyst. The reaction results in the formation of a stable covalent bond, yielding a fluorescently labeled oligonucleotide.



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Caption: Workflow of the IEDDA click reaction for oligonucleotide labeling.

Materials and Methods

Materials

- TCO-modified oligonucleotide (e.g., 5'-TCO-modified DNA or RNA)
- **TAMRA-PEG3-Me-Tet**
- Nuclease-free water
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- HPLC-grade acetonitrile

- HPLC-grade water
- Triethylammonium acetate (TEAA) buffer for HPLC purification
- Desalting columns (optional)

Equipment

- High-performance liquid chromatograph (HPLC) with a UV-Vis detector and a fluorescence detector
- Reversed-phase HPLC column (e.g., C18)
- Lyophilizer or vacuum concentrator
- Spectrophotometer (e.g., NanoDrop) for oligonucleotide quantification
- Mass spectrometer (e.g., LC-MS or MALDI-TOF) for product characterization

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotide

This protocol is adapted from established methods for IEDDA reactions involving oligonucleotides and proteins.

- Reagent Preparation:
 - Dissolve the TCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
 - Prepare a 10 mM stock solution of **TAMRA-PEG3-Me-Tet** in anhydrous DMF or DMSO.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following:
 - 10 µL of 1 mM TCO-modified oligonucleotide (10 nmol)

- 88 μ L of PBS (pH 7.4)
- 2 μ L of 10 mM **TAMRA-PEG3-Me-Tet** (20 nmol, 2-fold molar excess)
- Vortex briefly to mix the components.
- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification of the Labeled Oligonucleotide:
 - The labeled oligonucleotide can be purified by reversed-phase HPLC.
 - Mobile Phase A: 0.1 M TEAA in water
 - Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
 - Column: C18 reversed-phase column
 - Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the length and sequence of the oligonucleotide.
 - Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~565 nm (for TAMRA). The labeled oligonucleotide will absorb at both wavelengths.
 - Collect the fractions corresponding to the dual-absorbing peak.
 - Alternatively, for desalting and removal of excess unconjugated label, a desalting column can be used according to the manufacturer's instructions.
- Quantification and Storage:
 - Combine the purified fractions and evaporate the solvent using a lyophilizer or vacuum concentrator.
 - Resuspend the dried, labeled oligonucleotide in nuclease-free water or a suitable buffer.

- Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
- Store the labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Analysis of Labeling Efficiency by HPLC

- Inject a small aliquot of the crude reaction mixture onto the HPLC system using the same conditions as for purification.
- Integrate the peak areas for the unlabeled TCO-oligonucleotide and the TAMRA-labeled oligonucleotide product at 260 nm.
- Calculate the labeling efficiency as follows:

$$\text{Labeling Efficiency (\%)} = [\text{Area}(\text{labeled oligo}) / (\text{Area}(\text{unlabeled oligo}) + \text{Area}(\text{labeled oligo}))] \times 100$$

Protocol 3: Characterization by Mass Spectrometry

- The purified, labeled oligonucleotide should be analyzed by LC-MS or MALDI-TOF mass spectrometry to confirm the successful conjugation.
- The expected mass of the product will be the sum of the mass of the TCO-modified oligonucleotide and the mass of the **TAMRA-PEG3-Me-Tet** reagent, minus the mass of N₂ (28.01 Da) which is released during the reaction.

Data Presentation

The following tables summarize the expected properties of the reagents and the anticipated results of the labeling reaction.

Table 1: Properties of TAMRA Fluorophore

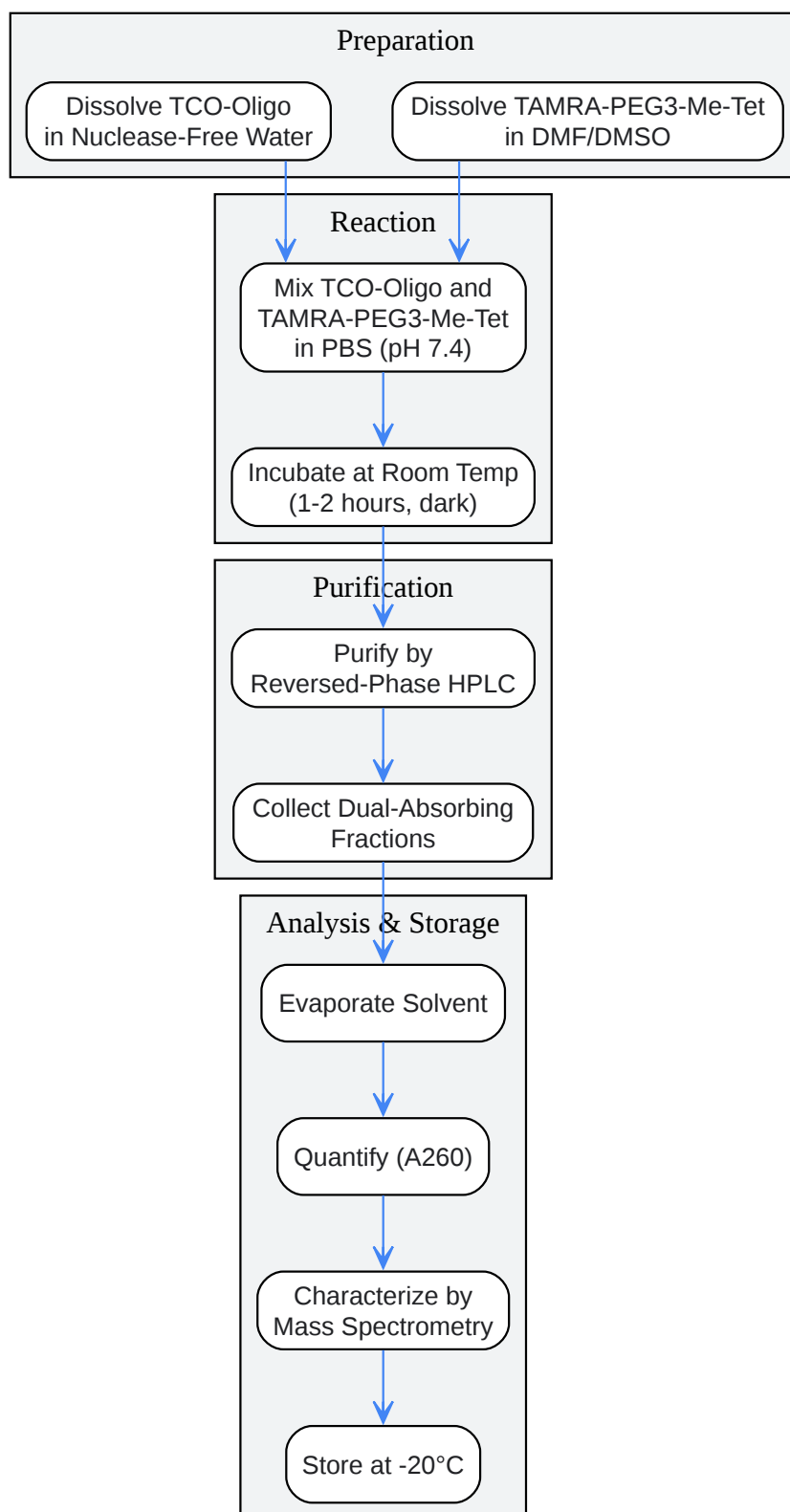
Parameter	Value	Reference
Excitation Maximum (λ _{ex})	~565 nm	Gene Link
Emission Maximum (λ _{em})	~580 nm	Gene Link

Table 2: Expected Yield and Purity of Labeled Oligonucleotide

Parameter	Expected Value	Notes
Labeling Efficiency	>90%	Can be influenced by the purity of the starting materials and reaction conditions. The use of a PEG linker generally enhances efficiency.
Final Purity (post-HPLC)	>95%	Dependent on the efficiency of the HPLC purification.
Overall Yield	50-70%	Includes losses during purification and handling.

Note: The expected values are based on typical results for IEDDA reactions with oligonucleotides and may vary depending on the specific oligonucleotide sequence, length, and experimental conditions.

Workflow and Pathway Diagrams



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Caption: Detailed experimental workflow for oligonucleotide labeling.

Applications in Research and Drug Development

TAMRA-labeled oligonucleotides are instrumental in a variety of applications:

- Real-Time PCR and qPCR: As components of molecular beacons or TaqMan probes for gene expression analysis and pathogen detection.
- Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences within cells and tissues.
- FRET-based Assays: To study nucleic acid-protein interactions, enzymatic activities, and conformational changes in biomolecules.
- Antisense Oligonucleotides (ASOs): Fluorescent labeling aids in tracking the delivery and cellular uptake of ASO-based therapeutics.
- Splicing Modulation: Labeled oligonucleotides can be used to monitor the correction of aberrant RNA splicing in therapeutic development.
- Drug Delivery and Pharmacokinetics: To study the biodistribution, stability, and clearance of oligonucleotide-based drugs.

The robust and efficient labeling method described here provides a reliable means to generate high-quality fluorescently-labeled oligonucleotides for these and other cutting-edge applications in life sciences and medicine.

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